Computed Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. 1-(Pyridine-3-sulfonyl)piperazine
The computed lipophilicity of 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine (XLogP3-AA = -0.2) [1] is substantially lower than that of its des-pyrazinyl precursor 1-(pyridine-3-sulfonyl)piperazine (CID 22309089; XLogP3-AA = +0.3) [2]. The introduction of the pyrazine ring reduces the partition coefficient by approximately 0.5 log units, indicating a meaningful shift toward greater hydrophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 |
| Comparator Or Baseline | 1-(Pyridine-3-sulfonyl)piperazine (CAS 26103-50-4): XLogP3-AA = +0.3 |
| Quantified Difference | ΔXLogP3-AA ≈ -0.5 (Target compound is more hydrophilic by ~0.5 log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.5 log unit reduction in lipophilicity can significantly alter blood-brain barrier permeability and renal clearance profiles, making the target compound a more suitable scaffold for peripherally-restricted or renally-cleared agent design compared to the des-pyrazinyl analog.
- [1] PubChem Compound Summary for CID 4343243, 2-(4-Pyridin-3-ylsulfonylpiperazin-1-yl)pyrazine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 22309089, 1-(Pyridine-3-sulfonyl)piperazine. National Center for Biotechnology Information (2026). View Source
